molecular formula C6H4N2OS B12362293 4aH-thieno[3,2-d]pyrimidin-4-one

4aH-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B12362293
M. Wt: 152.18 g/mol
InChI Key: KCVIYZMWIQLHQJ-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. The unique structure of Thieno[3,2-d]pyrimidin-4(3H)-one imparts it with a range of biological activities, making it a valuable scaffold for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophene with formamide or formic acid under reflux conditions to yield the desired product . Another approach includes the use of substituted thiophenes and amidines, followed by cyclization to form the pyrimidine ring .

Industrial Production Methods

While specific industrial production methods for Thieno[3,2-d]pyrimidin-4(3H)-one are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and utilizing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of Thieno[3,2-d]pyrimidin-4(3H)-one, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Thieno[3,2-d]pyrimidin-4(3H)-one varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, certain derivatives have been shown to inhibit the enzyme EZH2, which is involved in the regulation of gene expression . The molecular targets and pathways involved typically include interactions with nucleic acids, proteins, and cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it a versatile scaffold for drug development and other scientific applications .

Properties

Molecular Formula

C6H4N2OS

Molecular Weight

152.18 g/mol

IUPAC Name

4aH-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C6H4N2OS/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3,5H

InChI Key

KCVIYZMWIQLHQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2C1=NC=NC2=O

Origin of Product

United States

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